![molecular formula C3H9O5P B1589935 (1,2-Dihydroxypropyl)phosphonic acid CAS No. 84954-80-3](/img/structure/B1589935.png)
(1,2-Dihydroxypropyl)phosphonic acid
Overview
Description
(1,2-Dihydroxypropyl)phosphonic acid, also known as DHPPA, is a phosphonic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. DHPPA is a colorless, odorless, and water-soluble compound that is widely used in various fields such as medicine, agriculture, and industrial chemistry.
Scientific Research Applications
Scale Inhibitors for Oilfield Applications
(1,2-Dihydroxypropyl)phosphonic acid, a hydrolysis product of fosfomycin, has been tested as a new aminomethylene-free phosphonate scale inhibitor (SI) for calcite and gypsum scales in oilfields . It demonstrated excellent compatibility with calcium ions of up to 1000 ppm throughout a 24-hour experiment period . This makes it a promising candidate for mitigating various oilfield scales, especially in areas with strict environmental regulations .
Bioactive Properties
Phosphonic acids, including (1,2-Dihydroxypropyl)phosphonic acid, have been used for their bioactive properties . They can serve as drugs or pro-drugs, offering potential benefits in medical treatments .
Bone Targeting
Phosphonic acids are known for their ability to bind strongly to bone tissue . This property can be exploited in the design of drugs and other substances for targeted delivery to bones .
Supramolecular or Hybrid Material Design
The unique properties of phosphonic acids make them useful in the design of supramolecular or hybrid materials . These materials can have a wide range of applications, from electronics to biomedicine .
Surface Functionalization
Phosphonic acids can be used to functionalize surfaces . This can enhance the surface’s properties, such as its reactivity, stability, or biocompatibility .
Analytical Applications
Phosphonic acids can be used in analytical processes . Their strong binding to various substrates can be exploited in techniques such as chromatography .
Medical Imaging
Phosphonic acids can be used in medical imaging . They can be incorporated into imaging agents to improve their performance .
Phosphoantigens
Phosphonic acids can act as phosphoantigens . These are substances that can stimulate an immune response, and they have potential applications in immunotherapy .
properties
IUPAC Name |
1,2-dihydroxypropylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMXXUIOCREOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(O)P(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dihydroxypropyl)phosphonic acid | |
CAS RN |
84954-80-3 | |
Record name | (1,2-Dihydroxypropyl)phosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,2-DIHYDROXYPROPYL)PHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499FU4F7RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (1,2-Dihydroxypropyl)phosphonic acid inhibit scale formation, and what are the advantages of using this compound compared to traditional scale inhibitors?
A1: (1,2-Dihydroxypropyl)phosphonic acid (SI-3), along with fosfomycin disodium salt (SI-1) and fosfomycin trometamol (SI-2), function as scale inhibitors by disrupting the formation and growth of mineral scales like calcite and gypsum. [] These scales commonly cause significant problems in oilfield settings by clogging pipes and reducing production efficiency.
Q2: How does the calcium compatibility of (1,2-Dihydroxypropyl)phosphonic acid compare to traditional scale inhibitors?
A2: The research indicates that (1,2-Dihydroxypropyl)phosphonic acid (SI-3), along with SI-1 and SI-2, demonstrates excellent compatibility with calcium ions, even at concentrations up to 1000 ppm over a 24-hour period at 80 °C. [] This is a significant advantage over the commercial scale inhibitor hydroxyphosphonoacetic acid (HPAA), which exhibited lower calcium compatibility. High calcium compatibility is crucial for scale inhibitors to function effectively in oilfield environments, which often have high calcium ion concentrations. This property ensures that the inhibitors remain soluble and effective in preventing scale formation without forming undesirable precipitates.
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